molecular formula C13H18N2O3 B2650395 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid CAS No. 1918253-00-5

2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B2650395
CAS No.: 1918253-00-5
M. Wt: 250.298
InChI Key: ZCHCMOZVCWWXFA-UHFFFAOYSA-N
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Description

2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrimidine-carboxylic acid core, a privileged structure in medicinal chemistry, substituted with an oxolane (tetrahydrofuran) methyl group and a propyl chain. The specific arrangement of these functional groups makes it a valuable intermediate for constructing more complex molecules. Research Applications and Value: This compound serves as a key synthetic building block, particularly in pharmaceutical research. The pyrimidine ring is a common scaffold in drugs and bioactive molecules . The carboxylic acid group allows for further derivatization, such as forming amide bonds, which is a fundamental reaction in the synthesis of potential drug candidates . Researchers can utilize this compound in the exploration of new therapeutic agents, leveraging its structure to interact with various biological targets. Its potential mechanisms of action would be dependent on the final synthesized molecule, but could include enzyme inhibition or receptor modulation, similar to other patented pyrimidine derivatives . Quality and Handling: Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-(oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-3-11-10(13(16)17)7-14-12(15-11)6-9-4-5-18-8-9/h7,9H,2-6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHCMOZVCWWXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with an oxolane-containing reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxolane and pyrimidine rings play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with modifications in the pyrimidine ring substituents. Below is a detailed analysis supported by data tables and research findings.

Substituent Variations and Physicochemical Properties
Compound Name Substituent at Position 2 Substituent at Position 4 Carboxylic Acid at Position 5 Molecular Weight (g/mol) Solubility (Predicted) Key Applications
2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid Oxolan-3-ylmethyl (tetrahydrofuran derivative) Propyl Yes ~279.3 Moderate (polar oxolan) Pharmaceutical research
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid 5-oxo-1-phenylpyrrolidin-3-yl (amide-containing heterocycle) None Yes ~343.4 High (amide polarity) Drug discovery libraries
2-(Cyclopropylamino)-4-propylpyrimidine-5-carboxylic acid Cyclopropylamino (strained cyclopropane) Propyl Yes ~265.3 Low (high lipophilicity) Organic synthesis intermediates
Dinotefuran Oxolan-3-ylmethyl N/A (guanidine core) No 287.7 Low Insecticide

Key Observations :

  • Polarity and Solubility: The oxolan-3-ylmethyl group in the target compound likely enhances aqueous solubility compared to cyclopropylamino analogs (e.g., ) due to the oxygen atom’s polarity. However, it is less polar than pyrrolidinone-substituted derivatives (e.g., ), which contain an amide group.
  • In contrast, cyclopropane derivatives (e.g., ) leverage ring strain for reactivity in synthesis.

Biological Activity

2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anticancer and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid is C10H12N2O3C_{10}H_{12}N_2O_3 with a molecular weight of 208.21 g/mol. The compound features a pyrimidine ring substituted with an oxolan group and a propyl chain, which may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid:

1. Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have utilized various cancer cell lines, such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), to evaluate the cytotoxic effects of these compounds.

Table 1: Anticancer Activity against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acidA549TBDInduction of apoptosis
2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acidMCF-7TBDCell cycle arrest

Note: TBD = To Be Determined; further studies are needed to establish precise IC50 values.

In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and cell cycle regulation. The specific mechanisms remain under investigation but may involve the activation of caspases and inhibition of anti-apoptotic proteins.

2. Antimicrobial Activity

The antimicrobial efficacy of 2-(Oxolan-3-ylmethyl)-4-propylpyrimidine-5-carboxylic acid has also been explored, particularly against multidrug-resistant strains of bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Resistance Profile
Staphylococcus aureusTBDMethicillin-resistant
Escherichia coliTBDCarbapenem-resistant

These findings suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents, especially in combating resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example, modifications in the substituents on the pyrimidine ring significantly affect both anticancer and antimicrobial activities.

Case Study: Structure-Activity Relationship Analysis
A study focusing on various pyrimidine derivatives revealed that compounds with free amino groups exhibited enhanced anticancer properties compared to those with acetylamino groups. This underscores the importance of functional groups in modulating biological activity.

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